molecular formula C9H13NO B1589759 (S)-2-Methoxy-1-phenylethanamine CAS No. 91298-74-7

(S)-2-Methoxy-1-phenylethanamine

Cat. No. B1589759
CAS RN: 91298-74-7
M. Wt: 151.21 g/mol
InChI Key: CMTDMIYJXVBUDX-SECBINFHSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions that the compound undergoes.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with common substances.


Scientific Research Applications

1. Analytical Chemistry and Forensics

(S)-2-Methoxy-1-phenylethanamine and its derivatives have been the subject of analytical studies, particularly in the context of forensic science. For instance, Chapman and Avanes (2015) analyzed H NMR spectra of various phenylethanamines, including 2-methoxybenzyl derivatives, to aid forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015). Similarly, Zuba, Sekuła, and Buczek (2013) reported on the analytical properties of 25C-NBOMe, a derivative of (S)-2-Methoxy-1-phenylethanamine, identifying it on blotter papers from the drug market (Zuba, Sekuła, & Buczek, 2013).

2. Organic Chemistry and Catalysis

In organic chemistry, (S)-2-Methoxy-1-phenylethanamine derivatives have been studied for their potential in various reactions. For example, Cammenberg, Hult, and Park (2006) explored the lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, highlighting its application in preparing enantiopure amines (Cammenberg, Hult, & Park, 2006). Ngcobo et al. (2021) studied the structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes, including 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their applications in catalysis (Ngcobo et al., 2021).

3. Materials Science

In materials science, the derivatives of (S)-2-Methoxy-1-phenylethanamine have been used in the development of novel materials. For instance, Zhao et al. (2007) utilized Poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylene vinylene] as a shell in the fabrication of highly fluorescent nanofibers by coaxial electrospinning, showcasing potential applications in polymer nano-photoelectron devices (Zhao et al., 2007).

4. Medicinal Chemistry

In medicinal chemistry, research has been conducted on derivatives of (S)-2-Methoxy-1-phenylethanamine for their potential pharmacological effects. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with methoxy substituents, for their antidepressant activity (Yardley et al., 1990).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often referenced for this information.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, or new synthetic routes that could be explored.


properties

IUPAC Name

(1S)-2-methoxy-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDMIYJXVBUDX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472055
Record name (S)-2-Methoxy-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methoxy-1-phenylethanamine

CAS RN

91298-74-7
Record name (S)-2-Methoxy-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Methoxy-1-phenylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Han, S Henriksen, KG Nørsett, E Sundby… - European Journal of …, 2016 - Elsevier
The present study describes our continuous effort to develop epidermal growth factor receptor (EGFR) inhibitors based on the 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The activity…
Number of citations: 24 www.sciencedirect.com
S Bugge, IU Moen, KOK Sylte, E Sundby… - European Journal of …, 2015 - Elsevier
An approach for optimization of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors using truncated thienopyrimidine structures combined with enzymatic assay has …
Number of citations: 18 www.sciencedirect.com
S Bugge, SJ Kaspersen, S Larsen, U Nonstad… - European Journal of …, 2014 - Elsevier
Based on the thieno[2,3-d]pyrimidine scaffold, a series of new 4-amino-6-aryl thienopyrimidines have been prepared and evaluated as EGFR tyrosine kinase inhibitors. The in vitro …
Number of citations: 70 www.sciencedirect.com
M Pori, P Galletti, R Soldati… - European Journal of …, 2013 - Wiley Online Library
The synthesis of a series of new chiral α‐aminonitriles was achieved in a diastereoselective Strecker reaction in a one‐pot procedure with aldehydes, enantiopure amines, and acetone …
RN Bream, SV Ley, B McDermott… - Journal of the Chemical …, 2002 - pubs.rsc.org
A short and efficient enantioselective route to (R)-salmeterol involving asymmetric reduction of a phenylglycinyl ketone derivative followed by reductive amination of the resulting amino …
Number of citations: 38 pubs.rsc.org
J Han, SJ Kaspersen, S Nervik, KG Nørsett… - European Journal of …, 2016 - Elsevier
Epidermal growth factor receptor inhibitors are of importance in cancer therapy and possibly in the management of pain. Herein, we report a structure-activity relationship study with 29 …
Number of citations: 29 www.sciencedirect.com

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